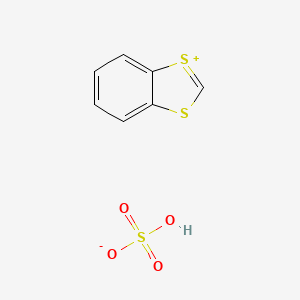
5,5-Dinitrohex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dinitrohex-3-en-2-one is an organic compound characterized by the presence of two nitro groups attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dinitrohex-3-en-2-one typically involves the nitration of hex-3-en-2-one. This process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and automated systems helps in maintaining the desired reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dinitrohex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions typically yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Nitro acids.
Reduction: Amino derivatives.
Substitution: Various substituted hexenone derivatives.
Scientific Research Applications
5,5-Dinitrohex-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 5,5-Dinitrohex-3-en-2-one involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as antimicrobial activity or inhibition of specific enzymes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 5,5-Dinitro-2H,2’H-3,3’-bi-1,2,4-triazole
- 5,5-Dinitro-3,3’-bis-1,2,4-triazole-1-diol
Comparison: 5,5-Dinitrohex-3-en-2-one is unique due to its hexenone backbone, which differentiates it from other nitro compounds that typically have heterocyclic structures
Properties
CAS No. |
62116-07-8 |
|---|---|
Molecular Formula |
C6H8N2O5 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
5,5-dinitrohex-3-en-2-one |
InChI |
InChI=1S/C6H8N2O5/c1-5(9)3-4-6(2,7(10)11)8(12)13/h3-4H,1-2H3 |
InChI Key |
WYMIGGNGIFUCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)


![2-{2-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14536646.png)


![S-[4-(Benzenesulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14536661.png)

![Benzene, [[(4-chloro-1-phenylbutyl)thio]methyl]-](/img/structure/B14536669.png)


![6,6'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]di(hexan-1-amine)](/img/structure/B14536683.png)
